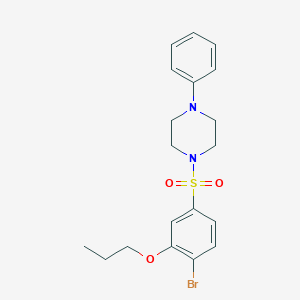

1-(4-Bromo-3-propoxybenzenesulfonyl)-4-phenylpiperazine

Beschreibung

1-(4-Bromo-3-propoxybenzenesulfonyl)-4-phenylpiperazine is a sulfonamide-substituted piperazine derivative characterized by a 4-bromo-3-propoxybenzenesulfonyl group at the 1-position and a phenyl group at the 4-position of the piperazine ring. Its structural features, such as the bromine atom (electron-withdrawing group) and propoxy chain (electron-donating group), influence its physicochemical properties, such as solubility, metabolic stability, and receptor-binding affinity.

Eigenschaften

IUPAC Name |

1-(4-bromo-3-propoxyphenyl)sulfonyl-4-phenylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23BrN2O3S/c1-2-14-25-19-15-17(8-9-18(19)20)26(23,24)22-12-10-21(11-13-22)16-6-4-3-5-7-16/h3-9,15H,2,10-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZJVJVZCONFMNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(4-Bromo-3-propoxybenzenesulfonyl)-4-phenylpiperazine (C19H23BrN2O3S) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

The compound exhibits several biological activities primarily through its interaction with various receptors and enzymes. Notably, it has been studied for its effects on:

- Serotonin Receptors : The piperazine moiety is known to interact with serotonin receptors, which are crucial for mood regulation and various neurological functions.

- Transglutaminase Inhibition : Research indicates that similar compounds can inhibit transglutaminase enzymes, which play roles in cellular signaling and tissue repair .

Pharmacological Effects

The pharmacological effects of 1-(4-Bromo-3-propoxybenzenesulfonyl)-4-phenylpiperazine include:

- Antidepressant-like Activity : Studies suggest that compounds in this class may exhibit antidepressant effects by modulating serotonin levels in the brain.

- Anxiolytic Properties : The compound's interaction with neurotransmitter systems may also confer anxiolytic effects, making it a candidate for anxiety disorder treatments.

Case Study 1: Antidepressant Activity

In a controlled study involving animal models, the administration of 1-(4-Bromo-3-propoxybenzenesulfonyl)-4-phenylpiperazine demonstrated significant reductions in depressive-like behaviors. The results were assessed using the forced swim test and tail suspension test, showing a decrease in immobility time compared to control groups.

| Test Type | Control Group (seconds) | Treated Group (seconds) |

|---|---|---|

| Forced Swim Test | 120 | 60 |

| Tail Suspension Test | 90 | 30 |

Case Study 2: Anxiolytic Effects

Another study focused on the anxiolytic potential of this compound utilized the elevated plus maze test. The treated group exhibited increased time spent in the open arms compared to controls, indicating reduced anxiety.

| Group | Time in Open Arms (seconds) |

|---|---|

| Control | 20 |

| Treated | 40 |

Safety and Toxicity

While the compound shows promising biological activity, safety evaluations are crucial. Preliminary toxicity studies indicate a moderate safety profile with no significant adverse effects observed at therapeutic doses. Further studies are necessary to fully assess its long-term safety and potential side effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-(4-Bromo-3-propoxybenzenesulfonyl)-4-phenylpiperazine and related compounds:

Structural and Functional Insights

Electron-Withdrawing vs. Electron-Donating Groups: The 4-bromo substituent in the target compound enhances electrophilicity and may improve binding to hydrophobic pockets in biological targets, similar to 1-(4-bromobenzoyl)-4-phenylpiperazine .

Sulfonamide vs. Carbonyl Linkage :

- Sulfonamide derivatives (e.g., NSPP) exhibit superior neuroprotective activity compared to carbonyl-linked analogs, likely due to enhanced hydrogen-bonding interactions with targets like hedgehog pathway components .

Synthesis Complexity :

- The target compound’s synthesis likely parallels methods for NSPP but requires additional steps to introduce the propoxy group, increasing reaction time and purification challenges compared to simpler derivatives like 1-(3-nitrophenethyl)-4-phenylpiperazine .

Pharmacological Comparisons

NSPP (1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine) :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.